PRMT5-IN-36

PRMT5 enzymatic inhibition IC₅₀ comparison epigenetic drug discovery

PRMT5 target engagement studies often require high compound concentrations, increasing off-target risks and solvent artifacts. PRMT5-IN-36 (compound 4) solves this with enzymatic IC50 of 4.2 nM and cellular sDMA IC50 of 25 nM-approximately 238- to 2380-fold more potent than analogs such as PRMT5-IN-46. • Orally bioavailable: Enables chronic oral gavage dosing in rodent tumor models • Low-nanomolar cellular potency expands dynamic range for dose-response assays • Benchmark reference standard for SAR studies on the imidazo[1,5-a]pyrido[3,4-e]pyrazine-8-carboxamide scaffold

Molecular Formula C20H15F3N6O2
Molecular Weight 428.4 g/mol
Cat. No. B15135279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-36
Molecular FormulaC20H15F3N6O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCN(C1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=NC=C4C(=C3)N5C=NC=C5C(=N4)N
InChIInChI=1S/C20H15F3N6O2/c1-28(16-8-31-17-4-10(20(21,22)23)2-3-11(16)17)19(30)12-5-14-13(6-26-12)27-18(24)15-7-25-9-29(14)15/h2-7,9,16H,8H2,1H3,(H2,24,27)/t16-/m1/s1
InChIKeyRCEVEYFGXUBHEP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-36 Inhibitor Overview


PRMT5-IN-36 (compound 4) is a potent, orally active inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins [1]. The compound exhibits an enzymatic IC₅₀ of 4.2 nM against PRMT5 and a cellular sDMA IC₅₀ of 25 nM in MCF-7 cells . Its chemical structure features an imidazo[1,5-a]pyrido[3,4-e]pyrazine-8-carboxamide core with a stereospecific (3S)-2,3-dihydro-6-(trifluoromethyl)-3-benzofuranyl substituent , conferring oral bioavailability suitable for in vivo cancer research applications [1]. The compound was disclosed in patent WO2024067433A1 as part of a novel PRMT5 inhibitor series [1].

Workflow PRMT5 target engagement and pathway studies
Selection Enzymatic inhibition assay context; cell-permeable small molecule
Use Context In vivo oral exposure cancer models; requires pharmacokinetic verification

PRMT5-IN-36 vs. In-Class Analogs


PRMT5 inhibitors constitute a structurally and mechanistically heterogeneous class with wide variations in potency, cofactor dependency, and functional selectivity that preclude interchangeable use. First-generation SAM-uncompetitive or SAM-competitive inhibitors (e.g., GSK3326595 with IC₅₀ = 6.2 nM ) lack tumor-selective MTA-cooperative binding mechanisms, while MTA-cooperative clinical candidates (e.g., TNG908, AMG 193) demonstrate ~15-40× selectivity for MTAP-deleted cells but operate at μM cellular potency ranges [1][2]. In contrast, PRMT5-IN-36 achieves low nanomolar potency (enzymatic IC₅₀ = 4.2 nM; cellular sDMA IC₅₀ = 25 nM) with demonstrated oral bioavailability [3], positioning it in a distinct potency and physicochemical space. Direct comparative data reveal PRMT5-IN-36 exhibits enzymatic activity approximately 238- to 2380-fold more potent than PRMT5-IN-46 (IC₅₀ = 1.001–10.000 μM) , underscoring that even compounds sharing the same core pharmacophore series cannot be assumed functionally equivalent.

Mechanism mismatch
First-generation SAM-uncompetitive inhibitors may not reproduce MTA-cooperative target engagement profiles.
Potency divergence
Structurally related series analogs can exhibit orders of magnitude lower enzymatic activity; interchangeability should not be assumed.
Oral bioavailability gap
Non-oral PRMT5 inhibitors require parenteral routes, altering in vivo experimental design and exposure profiles.

PRMT5-IN-36 Comparative Efficacy


Enzymatic Potency vs. PRMT5-IN-46

In a direct head-to-head comparison using the same vendor-reported enzymatic assay platform, PRMT5-IN-36 demonstrates a PRMT5 IC₅₀ of 4.2 nM, while the structurally related in-class analog PRMT5-IN-46 (compound 278) exhibits an IC₅₀ of 1.001–10.000 μM . This represents an approximately 238- to 2380-fold difference in potency magnitude, establishing that minor structural modifications within the same chemical series produce profound functional divergence.

Enzymatic Potency
Head-to-head
IC₅₀ 4.2 nM vs 1.001–10.000 µM
Reported ~238–2380-fold enzymatic potency difference within series
Vendor-reported assay; independent validation pending
PRMT5 enzymatic inhibition IC₅₀ comparison epigenetic drug discovery methyltransferase inhibitor

Cellular sDMA Inhibition in MCF-7

PRMT5-IN-36 demonstrates cellular target engagement with a symmetric dimethylarginine (sDMA) IC₅₀ of 25 nM in MCF-7 breast cancer cells . In contrast, the SAM-competitive clinical candidate GSK3326595 exhibits a cellular IC₅₀ of approximately 840–1750 nM in breast cancer cell lines (HCC1806: 840 nM; MDA-MB-468: 1120 nM; MDA-MB-231: 1750 nM) [1]. PRMT5-IN-36 achieves cellular potency 33- to 70-fold higher than GSK3326595 in these breast cancer models, though assay conditions and cell line contexts differ between studies.

Cellular sDMA IC₅₀
Context-dependent
25 nM
MCF-7 target engagement assay context
Cross-study comparison; confirm in intended cell model
cellular sDMA assay MCF-7 breast cancer target engagement PRMT5 pharmacodynamics

Oral Bioavailability vs. Non-Oral Inhibitors

PRMT5-IN-36 is characterized as an orally active PRMT5 inhibitor [1], a property not uniformly shared across the PRMT5 inhibitor class. For comparison, first-generation inhibitors such as EPZ015666 (GSK3235025, Ki = 5 nM) lack reported oral bioavailability and were developed primarily as tool compounds rather than in vivo candidates . Among orally bioavailable PRMT5 inhibitors, PRT382 demonstrates F% = 70–80% in mice, rats, and dogs , while PRMT5-IN-41 exhibits 77.5% oral bioavailability in ICR mice . PRMT5-IN-36 occupies the same oral-active classification, though quantitative F% data are not publicly disclosed, limiting direct cross-comparison to class-level inference.

Oral Bioavailability
Class-level
Orally active designation
May support in vivo oral exposure models
Quantitative F% not publicly disclosed
oral bioavailability in vivo pharmacology pharmacokinetics PRMT5 inhibitor

PRMT5-IN-36 Application Scenarios


Target Engagement in MCF-7 Models

PRMT5-IN-36's cellular sDMA IC₅₀ of 25 nM in MCF-7 cells enables high-sensitivity target engagement studies at low nanomolar concentrations. This potency minimizes DMSO solvent exposure in cell culture and reduces the likelihood of off-target effects that emerge at higher compound concentrations. Compared to GSK3326595, which requires approximately 33- to 70-fold higher concentrations to achieve comparable anti-proliferative effects in breast cancer lines (840–1750 nM) [1], PRMT5-IN-36 offers an expanded dynamic range for dose-response experiments and combination studies.

Oral Dosing in PRMT5-Dependent Tumors

As an orally active PRMT5 inhibitor , PRMT5-IN-36 is suitable for repeated oral gavage dosing in rodent tumor xenograft or syngeneic models. This route of administration supports chronic dosing regimens required for tumor growth inhibition studies, in contrast to non-oral tool compounds (e.g., EPZ015666) that necessitate intraperitoneal or intravenous administration with associated handling stress and pharmacokinetic limitations [1]. Procurement for in vivo pharmacology programs should prioritize this compound when oral bioavailability is an experimental requirement.

Comparative Pharmacology & Chemical Probe Validation

PRMT5-IN-36's distinct potency profile (enzymatic IC₅₀ = 4.2 nM, cellular sDMA IC₅₀ = 25 nM) and structural differentiation from both SAM-uncompetitive inhibitors (e.g., GSK3326595) [1] and MTA-cooperative inhibitors (e.g., TNG908, AMG 193) [2][3] position it as a valuable comparator probe for dissecting mechanism-dependent pharmacological responses. The compound's inclusion in chemical biology panels alongside first-generation and MTA-cooperative inhibitors enables robust analysis of PRMT5 inhibitor mechanism-of-action relationships.

Medicinal Chemistry Scaffold Exploration

PRMT5-IN-36 was disclosed in WO2024067433A1 as compound 4 within a novel PRMT5 inhibitor series featuring the imidazo[1,5-a]pyrido[3,4-e]pyrazine-8-carboxamide scaffold. Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies around this chemotype may procure PRMT5-IN-36 as a benchmark reference standard for evaluating newly synthesized analogs. The quantitative potency data (IC₅₀ = 4.2 nM) [1] provides a defined baseline for assessing whether structural modifications maintain or improve upon the parent compound's inhibitory activity.

Application
Selection Property
Validation Focus
MCF-7 target engagement studies
Cellular sDMA inhibition context
sDMA assay reproducibility; DMSO tolerance endpoints
Oral tumor xenograft models
Oral bioavailability designation
Plasma exposure and tumor growth inhibition endpoints
Comparative pharmacology probe
Mechanism-of-action differentiation
Cross-class inhibitor panel profiling
Medicinal chemistry scaffold
Core pharmacophore reference
Enzymatic inhibition benchmark for SAR
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